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molecular formula C12H7ClN2OS B374012 2-(4-Chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole

2-(4-Chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No. B374012
M. Wt: 262.72g/mol
InChI Key: PNMYBRSGSHXITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09420788B2

Procedure details

To 250 mL round bottom flask was added 2.0 g (11.7 mmol, 1 eq) of 4-chlorobenzhydrazide (1) in 100 mL of amelene stabilized chloroform, followed by addition of 4 mL (29.25 mmol, 2.5 eq) of TEA. Then, 1.4 mL (12.87 mmol, 1.1 eq) of 2-thiophenecarbonyl chloride (2) was added drop-wise and the mixture was stirred at ambient temperature for 1 h. Reaction progress was monitored by LCMS on a twelve minute gradient. The formed white precipitate was filtered, washed with chloroform and then dried on the high vacuum for two hours. The resulting material was confirmed to be the desired diacylhydrazide and was used in the next step without further purification. The crude diacyl-hydrazide was dissolved in 60 mL of POCl3 under heating. The resulting mixture was then heated under reflux in oil bath (100-110° C.) for 5-7 h. The reaction progress was monitored by LCMS on a twelve minute gradient. Once the cyclization reaction was completed as determined by LCMS, POCl3 was carefully evaporated in vacuum and the reaction was then neutralized with a 1 N solution of ammonium hydroxide. The product was extracted with ethyl acetate (300 mL) from saturated solution of NaHCO3 (200 mL), washed with a brine (2×200 mL), then dried over sodium sulfate, filtered and evaporated to dryness. The product was purified by flash column chromatography (hexane→>12% ethyl acetate/hexane), and then recrystallized from mixture of hexane/ethyl acetate (5:1) to give 1.3 g of the desired compound 2-(4-Chloro-phenyl)-5-thiophen-2-yl[1,3,4]oxadiazole (42%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17](Cl)=O.O=P(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[O:7][C:17]([C:13]3[S:12][CH:16]=[CH:15][CH:14]=3)=[N:9][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NN)C=C1
Step Two
Name
TEA
Quantity
4 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction progress
WAIT
Type
WAIT
Details
was monitored by LCMS on a twelve minute
FILTRATION
Type
FILTRATION
Details
The formed white precipitate was filtered
WASH
Type
WASH
Details
washed with chloroform
CUSTOM
Type
CUSTOM
Details
dried on the high vacuum for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification
DISSOLUTION
Type
DISSOLUTION
Details
The crude diacyl-hydrazide was dissolved in 60 mL of POCl3
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in oil bath (100-110° C.) for 5-7 h
Duration
6 (± 1) h
WAIT
Type
WAIT
Details
The reaction progress was monitored by LCMS on a twelve minute
CUSTOM
Type
CUSTOM
Details
Once the cyclization reaction
CUSTOM
Type
CUSTOM
Details
was carefully evaporated in vacuum
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (300 mL) from saturated solution of NaHCO3 (200 mL)
WASH
Type
WASH
Details
washed with a brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography (hexane→>12% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
recrystallized from mixture of hexane/ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC(=NN1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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